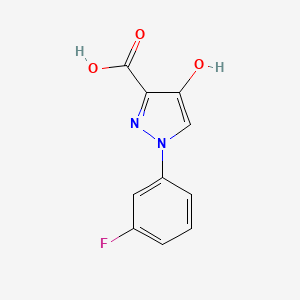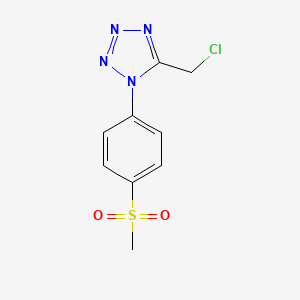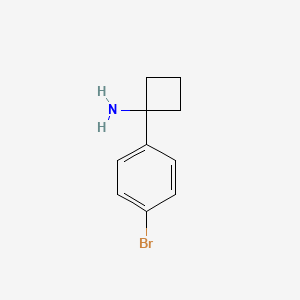
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
説明
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a halogenated heterocycle . It has the empirical formula C8H11BrClNSi and a molecular weight of 264.62 g/mol . The SMILES string representation of this compound is CSi©c1ccc(Br)nc1Cl .
Molecular Structure Analysis
The InChI key for 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is KFYYIXMSPIHUDT-UHFFFAOYSA-N . This compound has a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a solid compound . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available literature.科学的研究の応用
Synthesis of Halogenated Heterocycles
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine: is a valuable compound in the synthesis of halogenated heterocycles, which are crucial in the development of various pharmaceuticals. The presence of both bromine and chlorine atoms makes it a versatile reagent for subsequent cross-coupling reactions .
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive halogen sites are amenable to further functionalization, leading to a wide array of derivatives with potential applications in medicinal chemistry .
Pharmaceutical Research
In pharmaceutical research, 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine can be used to develop novel compounds with potential therapeutic effects. Its structure is conducive to modifications that can lead to the discovery of new drugs .
Pesticide Development
The bromine and chlorine atoms present in this compound provide opportunities for the development of new pesticides. By exploiting its reactivity, researchers can synthesize compounds that target specific pests or plant diseases .
Material Science
In material science, this compound can be utilized to create materials with unique properties, such as conducting polymers or light-emitting diodes (LEDs). The pyridine ring can be a building block for more complex structures .
Antimicrobial Agents
Research has indicated that pyridine derivatives, including those derived from 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine , can exhibit antimicrobial properties. These compounds can be evaluated for their effectiveness against various bacterial and fungal infections .
Angiotensin Receptor Antagonists
Imidazo[4,5-b]pyridine derivatives, which can be synthesized from this compound, have been studied as antagonists of biological receptors such as angiotensin II. This has implications for the treatment of cardiovascular diseases .
Anti-Hepatitis C Agents
The compound’s derivatives have been explored for their potential use in anti-hepatitis C drugs. The modification of the pyridine core can lead to new agents that inhibit the replication of the hepatitis C virus .
Safety and Hazards
特性
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYIXMSPIHUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673909 | |
| Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
CAS RN |
1142191-85-2 | |
| Record name | Pyridine, 6-bromo-2-chloro-3-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)

![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)


![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)
![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)